Propionyl chloride

概要

説明

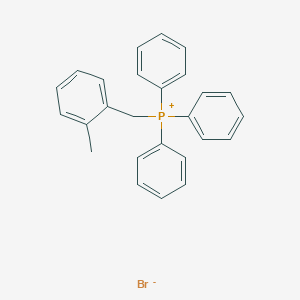

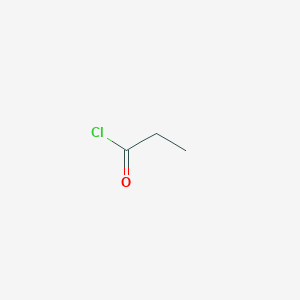

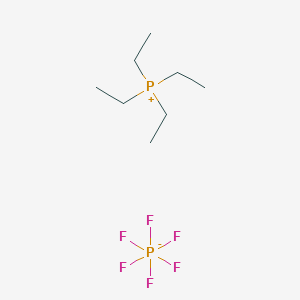

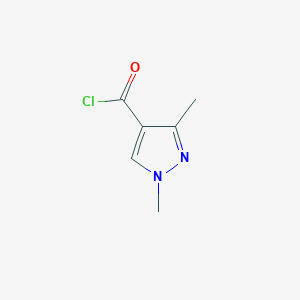

Propionyl chloride, also known as propanoyl chloride, is an organic compound with the formula CH3CH2C(O)Cl . It is the acyl chloride derivative of propionic acid . It is a colorless, corrosive, volatile liquid and is used as a reagent for organic synthesis .

Synthesis Analysis

Propionyl chloride is synthesized by reacting propionic acid with phosphorus trichloride at 40-50°C for 1h, cooling, standing, separating, and distilling to obtain the product . It is industrially produced by the treatment of propionic acid with phosgene or thionyl chloride .Molecular Structure Analysis

The molecular formula of propionyl chloride is C3H5ClO . The molecular weight is 92.52 g/mol . The percent composition is C 38.95%, H 5.45%, Cl 38.32%, O 17.29% .Chemical Reactions Analysis

Propionyl chloride undergoes the characteristic reactions of acyl chlorides . It reacts vigorously with water to form propionic acid and hydrochloric acid . It is also used as an acylating agent to convert anisole to 4-methoxypropiophenone and 2-methoxynaphthalene to 1-propio-2-methoxynaphthalene in the presence of Indium (III) chloride (InCl3) impregnated mesoporous Si-MCM-41 catalyst .Physical And Chemical Properties Analysis

Propionyl chloride is a colorless, corrosive, volatile liquid . It has a boiling point of 80 °C (176 °F; 353 K) and a melting point of -94 °C (-137 °F; 179 K) . The density is 1.0646 g/cm3 .科学的研究の応用

Organic Synthesis Reagent

Propionyl chloride is used as a reagent for organic synthesis . It is used as a propionylation reagent in organic synthesis and is an intermediate for the preparation of various propionic acid derivatives .

Synthesis of Propiophenone

Propionyl chloride is used in the synthesis of propiophenone , a compound used in the manufacture of pharmaceuticals and other organic compounds .

Production of Pesticides

It is used in the production of the pesticide propanil . Propanil is a commonly used contact herbicide.

Pharmaceutical Industry

In the pharmaceutical industry, propionyl chloride is used in the production of antiepileptic drugs such as dimethoin . It’s also used in the production of cholesterol and the anti-adrenergic drug methoxyamine hydrochloride .

Synthesis of Fentanyl

There have been efforts to schedule Propionyl chloride as a DEA List 1 Chemical as it can be used to synthesize fentanyl , a powerful synthetic opioid that is similar to morphine but is 50 to 100 times more potent.

Intermediate for Plant Growth Regulator

Propionyl chloride is an intermediate for the plant growth regulator prohexadione . Prohexadione is used to slow down the growth of plants and is often used in commercial agriculture to increase yield.

Production of Agrochemicals

Propionyl chloride is used as an intermediate in the production of agrochemicals . Agrochemicals are chemicals used in agriculture, including pesticides, fertilizer, and synthetic hormones.

Textile Industry

It serves as an intermediate for dyes and textile auxiliaries . These are used in the textile industry for dyeing fabrics and improving their properties.

作用機序

Target of Action

Propionyl chloride, also known as propanoyl chloride, is primarily used as a reagent in organic synthesis . It is an acyl chloride derivative of propionic acid and undergoes the characteristic reactions of acyl chlorides . The primary targets of propionyl chloride are the molecules it reacts with in these synthesis reactions, such as anisole and 2-methoxynaphthalene .

Mode of Action

Propionyl chloride interacts with its targets through acylation, a process where an acyl group is transferred to a molecule . For instance, it can convert anisole to 4-methoxypropiophenone and 2-methoxynaphthalene to 1-propio-2-methoxynaphthalene . This interaction results in the formation of new compounds, which can be used in further reactions or as end products in various industries .

Biochemical Pathways

Propionyl-CoA can be produced from propiogenic nutrients, including odd-chain fatty acids, cholesterol, and the branched-chain amino acids valine and isoleucine . It can be catabolized via propionyl-CoA carboxylase to d- and then l-methylmalonyl-CoA, which contributes four carbons to the tricarboxylic acid (TCA) cycle as succinyl-CoA .

Pharmacokinetics

It’s worth noting that propionyl chloride is a colorless, corrosive, volatile liquid , suggesting that it could be rapidly distributed and eliminated if it were to enter the body.

Result of Action

The result of propionyl chloride’s action is the formation of new compounds through acylation reactions . For example, it can be used to synthesize fentanyl , a potent opioid used for pain management. In addition, propionyl chloride is an intermediate for the plant growth regulator prohexadione .

Action Environment

The action of propionyl chloride is influenced by environmental factors such as temperature and the presence of other reactants . For instance, the reaction of propionic acid with phosphorus trichloride to produce propionyl chloride is performed at 50℃ . Moreover, the presence of specific catalysts, such as Indium (III) chloride impregnated mesoporous Si-MCM-41, can enhance the acylation reactions involving propionyl chloride .

Safety and Hazards

将来の方向性

Propionyl chloride is used in the illicit manufacture of the controlled substance fentanyl, as well as fentanyl analogues, and fentanyl-related substances . The Drug Enforcement Administration is considering listing propionyl chloride as a list I chemical . They are soliciting information on the current uses of propionyl chloride (other than for the synthesis of fentanyl) in order to properly determine the effect such a proposed action would have on legitimate industry .

特性

IUPAC Name |

propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c1-2-3(4)5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWZRACFZGVKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO | |

| Record name | PROPIONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4347 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058819 | |

| Record name | Propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propionyl chloride appears as a colorless liquid with a pungent odor. Corrosive and very irritating to skin and eyes. Used to make other chemicals., Liquid with a pungent odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | PROPIONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4347 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propionyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

80 °C | |

| Record name | Propionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

54 °F (NFPA, 2010), 54 °F (12 °C) | |

| Record name | PROPIONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4347 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ether | |

| Record name | Propionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0646 g/cu cm at 20 °C | |

| Record name | Propionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.2 (Air = 1) | |

| Record name | Propionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Propionyl chloride | |

Color/Form |

Colorless liquid | |

CAS RN |

79-03-8 | |

| Record name | PROPIONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4347 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propionyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPANOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB6VL5OMB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-94 °C | |

| Record name | Propionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and spectroscopic data of propionyl chloride?

A1: Propionyl chloride has the molecular formula C3H5ClO and a molecular weight of 92.52 g/mol. Spectroscopically, it can be characterized using techniques like Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy. Key spectral features include a strong carbonyl stretch in the IR spectrum around 1780 cm-1 and characteristic chemical shifts in the NMR spectrum corresponding to the methyl, methylene, and carbonyl groups. [, , , , , ]

Q2: How does the structure of propionyl chloride influence its reactivity?

A2: Propionyl chloride, like other acyl chlorides, possesses a highly electrophilic carbonyl carbon due to the electron-withdrawing effect of the chlorine atom. This makes it susceptible to nucleophilic attack, leading to a wide range of reactions, including esterification, amidation, and Friedel-Crafts acylation. [, , , ]

Q3: How does perfluorination affect the properties of propionyl chloride?

A3: Perfluoropropionyl chloride, the perfluorinated analog, exhibits distinct differences compared to propionyl chloride. Studies using chirped pulse Fourier transform microwave spectroscopy revealed that perfluorination leads to a shorter C-C bond length and a longer C-Cl bond length in the molecule. This has been attributed to the strong electronegativity of fluorine atoms. Additionally, perfluorination impacts the electronic structure, resulting in a less polar C=O bond. These structural and electronic modifications influence its reactivity and interactions compared to propionyl chloride. [, ]

Q4: What is the role of propionyl chloride in Friedel-Crafts acylation reactions, and how does its reactivity compare to other acylating agents?

A4: Propionyl chloride acts as an acylating agent in Friedel-Crafts acylation reactions, introducing an acyl group (CH3CH2CO-) onto an aromatic ring. Compared to acetic anhydride, another common acylating agent, propionyl chloride has been found to be more reactive in the acylation of 2-methylnaphthalene using aluminum trichloride as a catalyst. []

Q5: How does propionyl chloride react with cellulose, and what are the potential applications of the products?

A5: Propionyl chloride reacts with cellulose fibers in the presence of a base like pyridine, leading to the substitution of hydroxyl groups in cellulose with propionyl groups. This process, known as esterification, modifies the properties of cellulose, potentially enhancing its solubility, flexibility, and other characteristics. This reaction has been investigated for various applications, including the development of cellulose-based materials with tailored properties. [, ]

Q6: What are the major products formed during the photodissociation of propionyl chloride?

A6: Photodissociation of propionyl chloride at 248 nm primarily leads to two major pathways: C-Cl bond fission and HCl elimination. C-Cl bond fission produces a propionyl radical, which further decomposes into CH3CH2 and CO. The HCl elimination channel, less prominent in the gas phase, results in the formation of CH3CHCO or CH2CH2CO, further dissociating into CO and CH2CH2. [, ]

Q7: Have there been any computational studies investigating the electronic structure and properties of propionyl chloride?

A7: Yes, computational chemistry methods, such as MNDO (Modified Neglect of Diatomic Overlap), have been employed to study the electronic structure of propionyl chloride and its derivatives. These calculations provide insights into molecular properties, reactivity, and reaction mechanisms. []

Q8: How does the stability of propionyl chloride vary under different conditions?

A8: Propionyl chloride is sensitive to moisture and readily hydrolyzes in the presence of water, forming propionic acid and hydrochloric acid. It should be stored under anhydrous conditions to prevent degradation. []

Q9: What are the safety considerations associated with handling propionyl chloride?

A9: Propionyl chloride is a reactive and corrosive chemical. It can cause severe skin burns and eye damage. It is also flammable and should be handled with extreme care in well-ventilated areas using appropriate personal protective equipment. []

Q10: What are some potential areas for further research and development related to propionyl chloride?

A10: Further research could explore the use of propionyl chloride in the development of novel polymers, materials, and pharmaceuticals. Additionally, investigations into its environmental fate, degradation pathways, and potential impact are crucial for ensuring its responsible use. [, ]

- Researchers have synthesized various derivatives of propionyl chloride, including those containing chiral centers, to study their applications in asymmetric synthesis and drug development. [, , ]

- The reactivity of propionyl chloride makes it a valuable building block for synthesizing more complex molecules, including heterocyclic compounds with potential pharmaceutical applications. []

- Studies have investigated the potential of propionyl chloride derivatives for use as plasticizers in PVC to improve its flexibility and processability. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

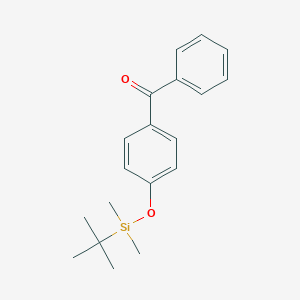

![(2S,5R,6R)-6-[[2-[[(3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48135.png)